
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of medicine, especially as an antipsychotic agent. It is structurally characterized by the presence of a phenothiazine core with a chloro substituent at the 2-position, a dimethylamino propyl group at the 10-position, and a hydroxy group at the 3-position.
Preparation Methods
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- typically involves multiple steps. One common synthetic route starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 10-position with 3-(dimethylamino)propyl chloride under basic conditions.
Chemical Reactions Analysis
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the phenothiazine ring to a dihydrophenothiazine.
Substitution: The chloro group at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: This compound is used in research to understand its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders.
Industry: In the industrial sector, it is used in the synthesis of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has affinity for other receptors, including serotonin, histamine, and adrenergic receptors, contributing to its sedative and antiemetic effects .
Comparison with Similar Compounds
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Similar in structure but lacks the hydroxy group at the 3-position.
Promethazine: Contains a dimethylamino group at the 10-position but has different substituents at other positions. It is used primarily as an antihistamine and antiemetic.
Thioridazine: Another phenothiazine derivative with different substituents, used as an antipsychotic.
The presence of the hydroxy group at the 3-position in Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- may contribute to its unique pharmacological profile and potentially different receptor binding affinities .
Properties
CAS No. |
3930-47-0 |
|---|---|
Molecular Formula |
C17H19ClN2OS |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-5-9-20-13-6-3-4-7-16(13)22-17-11-15(21)12(18)10-14(17)20/h3-4,6-7,10-11,21H,5,8-9H2,1-2H3 |
InChI Key |
SOUCXKDIHOVGPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


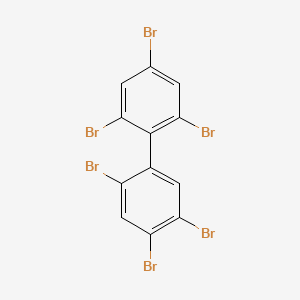

dimethylsilane](/img/structure/B15290524.png)
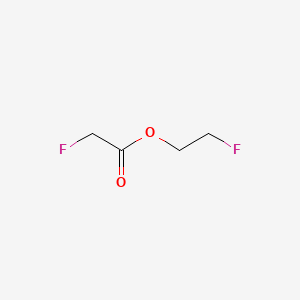
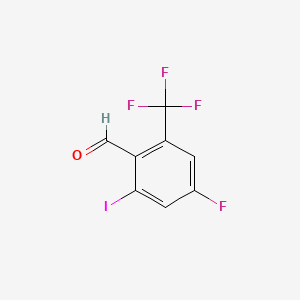
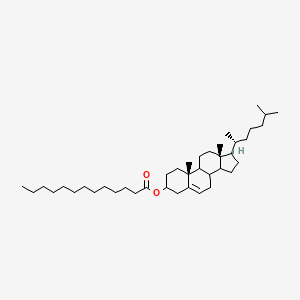
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
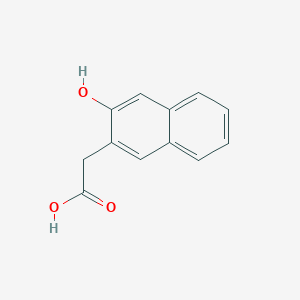
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)



